molecular formula C7H6BrN3O2S B6248074 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine CAS No. 2758005-56-8

3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine

Cat. No. B6248074
CAS RN: 2758005-56-8
M. Wt: 276.1
InChI Key:
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Description

3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine (3-BMS-PP) is a novel synthetic organic compound with a wide range of potential applications in the fields of medicine, chemistry, materials science, and biotechnology. It is a heterocyclic compound, consisting of a pyrazole ring with a bromo substituent and a methanesulfonyl group. 3-BMS-PP has a unique structure that enables it to exhibit a variety of biological activities and to be used as a starting material for the synthesis of other compounds.

Scientific Research Applications

3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine has been studied for its potential applications in a variety of fields. It has been investigated as a potential inhibitor of enzymes involved in the biosynthesis of polyketides, such as polyketide synthases. In addition, 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine has been studied for its potential applications in the synthesis of heterocyclic compounds, for its ability to inhibit the growth of cancer cells, and for its potential use as an antifungal agent.

Mechanism of Action

The mechanism of action of 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed that the bromo substituent of 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine interacts with the active site of the target enzyme, resulting in inhibition of the enzyme's activity. In addition, the methanesulfonyl group of 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine may play a role in the inhibition of enzyme activity by forming a hydrogen bond with the active site of the enzyme.
Biochemical and Physiological Effects
3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and lung cancer cells. In addition, 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine has been shown to inhibit the growth of several types of fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Furthermore, 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine has been shown to inhibit the growth of several types of bacteria, including Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

The main advantage of 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is its ability to inhibit the growth of a variety of organisms, including cancer cells, fungi, and bacteria. This makes it a useful tool for researchers studying the biochemistry and physiology of these organisms. However, 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine may be toxic to humans, and so it should be handled with caution in laboratory experiments. In addition, 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine is a relatively expensive compound, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research into 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine. These include further studies into the mechanism of action of 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine, the development of novel synthetic methods for the preparation of 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine, and the development of new applications for 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine in medicine and biotechnology. In addition, further studies into the toxicity of 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine in humans and other organisms are needed. Finally, further studies into the potential use of 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine as a starting material for the synthesis of other compounds are needed.

Synthesis Methods

The synthesis of 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine has been reported in several studies. The most common method involves the reaction of 3-bromo-1-methylpyrazole with 6-methanesulfonyl-1-methylpyrazole in the presence of a catalytic amount of a base such as pyridine. Alternatively, 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine can be prepared by reacting 3-bromo-1-methylpyrazole with 6-methanesulfonyl-1-methylpyrazole in the presence of a strong base such as sodium hydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine involves the reaction of 3-amino-6-methanesulfonylpyrazolo[1,5-a]pyrimidine with bromine in the presence of a suitable solvent.", "Starting Materials": [ "3-amino-6-methanesulfonylpyrazolo[1,5-a]pyrimidine", "Bromine", "Suitable solvent" ], "Reaction": [ "To a solution of 3-amino-6-methanesulfonylpyrazolo[1,5-a]pyrimidine in a suitable solvent, add bromine dropwise with stirring.", "Maintain the reaction mixture at a suitable temperature and stir for a suitable time.", "Quench the reaction by adding a suitable quenching agent.", "Isolate the product by suitable means and purify it by suitable methods." ] }

CAS RN

2758005-56-8

Product Name

3-bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C7H6BrN3O2S

Molecular Weight

276.1

Purity

95

Origin of Product

United States

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